molecular formula C18H22F3N3O B6102357 4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine

4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine

Katalognummer B6102357
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: JFTOZJJTHWBGSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as EITB, is a morpholine derivative that has shown promise as a tool for investigating various biological processes.

Wirkmechanismus

The mechanism of action of 4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine involves its binding to dopamine D3 receptors. By selectively targeting these receptors, this compound can modulate the activity of dopamine in the brain. This has important implications for the treatment of various neurological and psychiatric disorders, such as schizophrenia and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that this compound can increase dopamine release in the brain, as well as modulate the activity of other neurotransmitters such as glutamate and GABA. Additionally, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using 4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine in lab experiments is its high selectivity for dopamine D3 receptors. This makes it a useful tool for investigating the role of these receptors in various biological processes. Additionally, this compound is relatively easy to synthesize and has been shown to be stable under a variety of experimental conditions.
However, there are also limitations to using this compound in lab experiments. One of the primary limitations is its relatively low potency compared to other dopamine receptor ligands. Additionally, this compound has been shown to have some off-target effects, particularly at higher concentrations.

Zukünftige Richtungen

There are many potential future directions for research on 4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine. One area of interest is the development of more potent analogs of this compound that could be used as therapeutic agents for various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitters beyond dopamine. Finally, there is a need for more studies investigating the safety and efficacy of this compound in animal models and humans.

Synthesemethoden

The synthesis of 4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine involves a multi-step process that begins with the reaction of 3-(trifluoromethyl)benzylamine and 1-ethyl-1H-imidazole-2-carbaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to yield the final product, this compound.

Wissenschaftliche Forschungsanwendungen

4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine has been used in a variety of scientific research applications, particularly in the field of neuroscience. One of the primary uses of this compound has been to investigate the role of dopamine receptors in the brain. This compound has been shown to selectively bind to dopamine D3 receptors, making it a useful tool for studying the function of these receptors in both healthy and diseased states.

Eigenschaften

IUPAC Name

4-[(1-ethylimidazol-2-yl)methyl]-2-[[3-(trifluoromethyl)phenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O/c1-2-24-7-6-22-17(24)13-23-8-9-25-16(12-23)11-14-4-3-5-15(10-14)18(19,20)21/h3-7,10,16H,2,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTOZJJTHWBGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CCOC(C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.